molecular formula C9H17NO2 B12986691 Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate

Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B12986691
M. Wt: 171.24 g/mol
InChI Key: MWAJXAZHGGMLIP-HTQZYQBOSA-N
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Description

Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring with an aminomethyl group and a carboxylate group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.

    Functional Group Introduction: The aminomethyl group is introduced via reductive amination, while the carboxylate group is introduced through carboxylation reactions.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3R) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing crystallization or chromatography techniques to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the carboxylate group can participate in coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylate Derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.

    Aminomethylcyclohexane Derivatives: Compounds with variations in the position or configuration of the aminomethyl group.

Uniqueness

Rel-methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate is unique due to its specific chiral configuration and the presence of both aminomethyl and carboxylate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (1R,3R)-3-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1

InChI Key

MWAJXAZHGGMLIP-HTQZYQBOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)CN

Canonical SMILES

COC(=O)C1CCCC(C1)CN

Origin of Product

United States

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